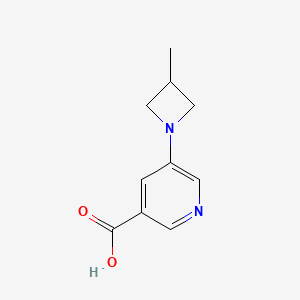

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Description

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at position 3 and a 3-methylazetidine ring at position 3. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 213.60 g/mol (CAS identifier: EN300-345178) . This compound is typically synthesized via coupling reactions involving activated carboxylic acid derivatives, as evidenced by similar protocols using HATU and DIPEA in related syntheses .

Properties

IUPAC Name |

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBDWTJQPKAWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)C2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution at Pyridine C-5

Azetidine introduction often requires a pre-functionalized pyridine intermediate with a leaving group (e.g., halide) at the C-5 position. For example, the synthesis of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate involved refluxing intermediates with morpholine, demonstrating the viability of amine nucleophiles in such systems. Applied to the target compound, 5-chloropyridine-3-carboxylic acid esters could react with 3-methylazetidine under basic conditions, though steric hindrance from the azetidine’s methyl group may necessitate elevated temperatures or polar aprotic solvents like DMF.

Transition Metal-Mediated Coupling

Palladium-catalyzed Buchwald-Hartwig amination represents an alternative route. The synthesis of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters utilized Fe[BF4]2·6H2O complexes, highlighting the role of metal coordination in stabilizing intermediates. For this compound, a Suzuki-Miyaura coupling between a boronic ester-functionalized azetidine and 5-bromopyridine-3-carboxylate could be explored, though this remains speculative without direct experimental evidence.

Ester Hydrolysis to Carboxylic Acids

Carboxylic acid formation via ester hydrolysis is a cornerstone of pyridine derivative synthesis. Two predominant methods emerge from the literature: basic hydrolysis and acid-mediated cleavage.

Basic Hydrolysis with NaOH

The conversion of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate to its carboxylic acid counterpart employed NaOH in a methanol-water system (3:1), achieving 75% yield after neutralization with HCl. This method’s success hinges on the ester’s stability under basic conditions, which may vary for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylates due to potential side reactions at the azetidine nitrogen.

Acidic Hydrolysis with Trifluoroacetic Acid

In the synthesis of tryptoline-3-carboxylic acid derivatives, trifluoroacetic acid (TFA) in methanol facilitated ester cleavage under reflux, albeit with extended reaction times (18 hours). While effective for acid-labile protecting groups, this approach risks decarboxylation or azetidine ring degradation if improperly controlled.

Table 1: Comparative Hydrolysis Conditions for Pyridine Carboxylates

Azetidine Ring Formation and Functionalization

The 3-methylazetidine moiety’s incorporation poses synthetic challenges due to ring strain and steric constraints.

Protection-Deprotection Strategies

Methanesulfonyl and tosyl groups have been employed to protect amines during heterocycle formation. For 3-methylazetidine, temporary protection with Boc groups could prevent unwanted side reactions during pyridine coupling, followed by deprotection under acidic conditions.

Industrial Scalability and Process Optimization

Scalable synthesis of this compound requires addressing solvent use, catalyst recovery, and purification challenges.

Solvent Selection and Recycling

The patent CN111138289B criticized earlier methods for using large solvent volumes (200 vol ethyl acetate), advocating for reduced solvent systems. For the target compound, switching from DMF to cyclopentyl methyl ether (CPME) could enhance sustainability while maintaining reaction efficiency.

Catalytic Efficiency

Transition metal residues from coupling reactions necessitate costly purification steps. The use of iron catalysts in 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate synthesis suggests that non-precious metals might be viable for azetidine-pyridine couplings, though this requires validation.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and catalysis.

Biology: In the study of biological pathways and enzyme interactions.

Medicine: As a potential drug candidate or intermediate in drug synthesis.

Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

- Azetidine vs. Methyl/Amino Groups: The 3-methylazetidine substituent in the target compound confers greater steric hindrance and hydrogen-bonding capacity compared to simpler groups like methyl () or butylamino (). This may improve target selectivity in drug design.

- Electron-Withdrawing Effects : Compounds with electron-withdrawing groups (e.g., difluorophenyl in ) exhibit higher acidity (pKa ~2.5–3.0) compared to the target compound, which has a less electron-deficient azetidine ring.

- Lipophilicity : The phenylethynyl derivative () shows increased logP (~2.5) due to its aromatic substituent, whereas the azetidine-containing compound likely has moderate lipophilicity (predicted logP ~1.5–2.0), balancing membrane permeability and aqueous solubility.

Biological Activity

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a compound of growing interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Molecular Characteristics

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 1856155-23-1 |

| IUPAC Name | This compound |

| InChI Key | UHAYAPCTSIWNAJ-UHFFFAOYSA-N |

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. Its structure suggests potential inhibition of growth factor receptors, particularly FGFR4, which is associated with various malignancies. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Disruption of signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Recent studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as a therapeutic agent against tumors.

Receptor Binding Studies

Investigations into the receptor binding capabilities of similar compounds have revealed selective interactions with the 5-HT(2A) receptor. This interaction suggests potential applications in developing novel antithrombotic agents, which may also translate into anticancer therapies through shared receptor pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde | Hydroxyl group instead of methoxy | Antimicrobial activity reported |

| 6-(3-Methoxy-pyridin-2-yl)carbaldehyde | Lacks azetidine structure | Moderate anticancer activity |

| 2-(4-Methoxypyridin-2-yl)ethanamine | Simpler amine structure | Limited biological activity |

Antiproliferative Effects

One study evaluated pyridine derivatives, including this compound, demonstrating significant antiproliferative effects against a range of cancer cell lines. The modifications in the azetidine and methoxy groups were found to enhance biological activity significantly.

The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific enzymes and receptors. This interaction pattern can lead to varied biological responses depending on the cellular context.

Safety Profile

Preliminary assessments indicate a favorable safety profile for this compound, with no significant cytotoxicity observed in human peripheral blood mononuclear cells at high concentrations. This aspect is crucial for its potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible approach includes:

- Step 1 : Introduce the azetidine moiety via nucleophilic substitution. For example, react 5-chloropyridine-3-carboxylic acid with 3-methylazetidine under reflux in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate substitution .

- Step 2 : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to balance yield and purity. Catalyst screening (e.g., Pd-based catalysts for cross-coupling) may enhance efficiency .

- Validation : Monitor progress via TLC or HPLC and characterize intermediates using NMR and mass spectrometry.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- NMR : Confirm substituent positions via ¹H/¹³C NMR. Key signals: pyridine protons at δ 8.5–9.0 ppm and azetidine methyl group at δ 1.2–1.5 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~ 221.2 g/mol) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). The carboxylic acid group enhances water solubility, while the azetidine ring may require pH adjustment for stability .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to track decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify the azetidine (e.g., substituent size/position) or pyridine (e.g., halogenation) moieties. For example, replace 3-methylazetidine with 3-ethylazetidine to assess steric effects .

- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between derivatives and active sites, guiding synthetic prioritization .

Q. What experimental strategies can resolve contradictions in reported biological activity data for pyridine-3-carboxylic acid derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Compound Purity : Re-test conflicting compounds with rigorous purification (e.g., prep-HPLC) to rule out impurity-driven artifacts .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. How can the binding mechanism of this compound to a target protein be elucidated?

- Methodological Answer :

- Biophysical Techniques :

- X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes at atomic resolution .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

- Mutagenesis Studies : Introduce point mutations in the protein’s active site to identify critical residues for binding .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry to improve heat/mass transfer and reduce side reactions .

- Purification : Implement continuous chromatography or crystallization techniques to maintain purity at larger scales .

- Cost Analysis : Substitute expensive reagents (e.g., Pd catalysts) with cheaper alternatives (e.g., Ni-based catalysts) without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.